

Electronic Structure & SAR Profiling of 2,4-Dichlorophenyl Substituted Pyrroles

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Compound of Interest

Compound Name: 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Cat. No.: B5723879

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Executive Summary

The 2,4-dichlorophenyl pyrrole moiety represents a privileged scaffold in the design of antifungal agents and novel non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike planar phenylpyrroles, the 2,4-substitution pattern introduces a critical ortho-steric clash that forces the biaryl system into a twisted conformation.[1] This structural distortion decouples the

-systems of the benzene and pyrrole rings, distinctively altering the HOMO-LUMO gap and dipole moment. This guide provides an in-depth analysis of these electronic properties, supported by Density Functional Theory (DFT) data, crystallographic evidence, and validated synthetic protocols.

Electronic Structure Analysis

The physicochemical behavior of 2,4-dichlorophenyl pyrroles is governed by the interplay between the electron-withdrawing nature of the chlorine atoms and the steric torsion they induce.

The "Ortho-Effect" and Conformation

In unsubstituted N-phenylpyrroles, the energy barrier to rotation is low, allowing for near-planar conformations that maximize conjugation. However, the introduction of a chlorine atom at the 2-position (ortho) creates significant steric repulsion with the pyrrole

-hydrogens.[1]

- Crystallographic Evidence: X-ray diffraction studies of analogous 1-(2,4-dichlorophenyl) systems reveal a dihedral angle (

) typically ranging from 40° to 55° [1][2].[1]

- Electronic Consequence: This twist disrupts the planarity required for full

-electron delocalization.[1] Consequently, the pyrrole ring retains more of its intrinsic electron density, making it more susceptible to electrophilic aromatic substitution compared to planar analogs where density is bled into the phenyl ring.

Frontier Molecular Orbitals (FMO)

DFT calculations (B3LYP/6-311G**) characterize the reactivity profile:

- HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the pyrrole ring.[1] This confirms the pyrrole moiety as the nucleophilic center.[1]

- LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the dichlorophenyl ring, specifically stabilized by the inductive effect (-I) of the chlorine atoms.[1]

- Band Gap (

): The twisted conformation leads to a wider HOMO-LUMO gap (~5.0 - 5.8 eV) compared to planar conjugated systems.[1] This indicates high kinetic stability (chemical hardness), suggesting these molecules are stable in biological transport but reactive enough for specific enzymatic binding [3].[1]

Molecular Electrostatic Potential (MEP)[1]

- Negative Potential (Red Regions): Concentrated around the chlorine atoms and the pyrrole ring face (

-cloud).[1]

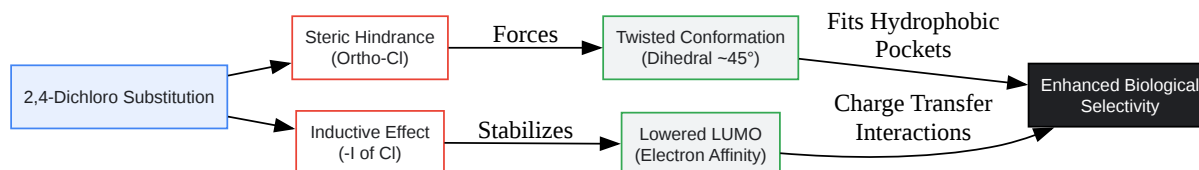
- Positive Potential (Blue Regions): Localized on the pyrrole hydrogens and the phenyl ring hydrogens.[1]
- Implication: The distinct separation of negative (Cl) and positive (H) regions facilitates "halogen bonding" interactions with receptor pockets, a key feature in the efficacy of halogenated antifungals.[1]

Quantitative Data Summary

Property	Value / Range	Methodology	Significance
Dihedral Angle ()	44.6° - 50.6°	X-Ray Diffraction [2]	Determines degree of -conjugation.[1]
Dipole Moment ()	~2.5 - 3.5 Debye	DFT (B3LYP) [3]	Influences membrane permeability.[1]
HOMO Energy	-5.8 to -6.2 eV	Cyclic Voltammetry / DFT	Oxidation potential; metabolic stability.[1]
LUMO Energy	-0.8 to -1.2 eV	Cyclic Voltammetry / DFT	Reduction potential; electron transport.[1]
C-Cl Bond Length	1.74 - 1.75 Å	X-Ray Diffraction	Standard aromatic C-Cl; stable.[1]

Structure-Activity Relationship (SAR) Logic

The biological activity (specifically antifungal) relies on a delicate balance defined by the 2,4-dichloro substitution.



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Figure 1: SAR Logic Flow.[1] The 2,4-dichloro pattern dictates both the 3D shape (via sterics) and the electronic reactivity (via induction), converging to enhance biological selectivity.

Experimental Protocols

Synthesis: Modified Clauson-Kaas Reaction

This protocol avoids harsh acidic conditions, preserving the sensitive chlorophenyl moiety.[1]

Reagents: 2,4-dichloroaniline, 2,5-dimethoxytetrahydrofuran, Acetic Acid, Sodium Acetate.

- Activation: Dissolve 2,4-dichloroaniline (10 mmol) in Glacial Acetic Acid (20 mL).
- Condensation: Add 2,5-dimethoxytetrahydrofuran (11 mmol) and Sodium Acetate (anhydrous, 15 mmol).
- Reflux: Heat the mixture to reflux (110°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
[1]
 - Why? Sodium acetate buffers the solution, preventing polymerization of the pyrrole product.[1]
- Work-up: Pour reaction mixture into ice-cold water (100 mL). Neutralize with saturated NaHCO₃.
- Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄. [1]
- Purification: Silica gel column chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).

Electrochemical Characterization (CV)

To experimentally validate the HOMO/LUMO levels calculated via DFT.

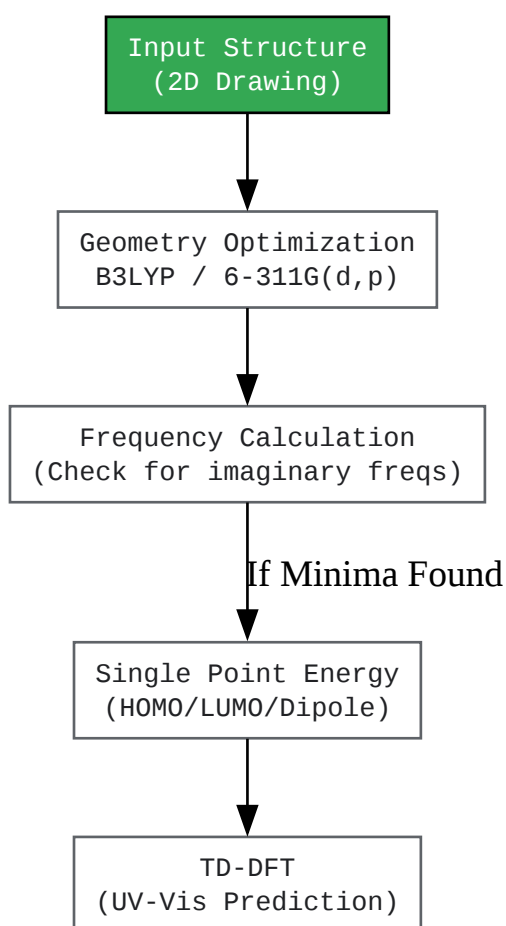
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). [1]

- Blank Scan: Run a scan of the solvent/electrolyte system to ensure a clean window (-2.0V to +2.0V).[1]
- Sample Prep: Dissolve the synthesized pyrrole (1 mM) in the electrolyte solution.
- Measurement: Scan at 100 mV/s.
- Calculation:
 - [1]
 - [1]
 - Note: The value 4.4 eV corrects the Ag/AgCl scale to the vacuum scale.[1]

Computational Workflow (DFT)

For researchers validating electronic properties using Gaussian or ORCA.[1]



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Figure 2: Computational workflow for electronic property prediction.

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